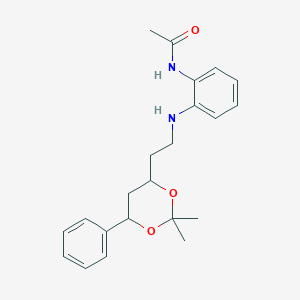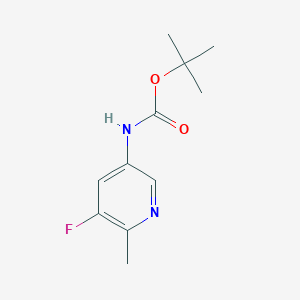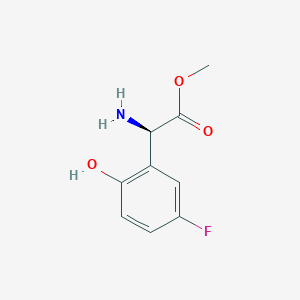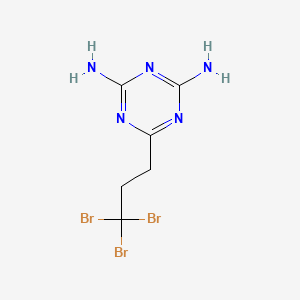![molecular formula C17H10O B13136109 2H-Benzo[7,8]fluoreno[1,2-b]oxirene CAS No. 246-62-8](/img/structure/B13136109.png)
2H-Benzo[7,8]fluoreno[1,2-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzo[7,8]fluoreno[1,2-b]oxirene is a complex organic compound with the molecular formula C17H10O It is characterized by a fused ring structure that includes both benzene and fluorene moieties, along with an oxirene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[7,8]fluoreno[1,2-b]oxirene typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzo[7,8]fluoreno[1,2-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or other oxygenated compounds, while substitution reactions can introduce various functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2H-Benzo[7,8]fluoreno[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Wirkmechanismus
The mechanism by which 2H-Benzo[7,8]fluoreno[1,2-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved can vary depending on the specific application, but generally include modulation of biochemical processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: A simpler compound with a similar core structure but lacking the oxirene ring.
Benzofluorene: Another related compound with fused benzene and fluorene rings.
Oxirene Derivatives: Compounds with similar oxirene rings but different substituents.
Uniqueness
2H-Benzo[7,8]fluoreno[1,2-b]oxirene is unique due to the combination of its fused ring structure and the presence of the oxirene ring. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
246-62-8 |
|---|---|
Molekularformel |
C17H10O |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
6-oxapentacyclo[8.8.0.02,8.05,7.011,16]octadeca-1(10),2,5(7),8,11,13,15,17-octaene |
InChI |
InChI=1S/C17H10O/c1-2-4-11-10(3-1)5-6-12-13-7-8-16-17(18-16)15(13)9-14(11)12/h1-7,9H,8H2 |
InChI-Schlüssel |
JTFNBOVUXWWTRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C3=C(C=C2C4=C1O4)C5=CC=CC=C5C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)


![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)

![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)






![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
